2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is an organic compound with a complex structure. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine. This compound is known for its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-diethoxybenzenesulfonamide and 4-(ethylamino)-6-methylpyrimidine.
Coupling Reaction: The two starting materials are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- 2,5-dimethoxy-N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Uniqueness
2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its specific ethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds with methoxy groups. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2,5-diethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-5-24-22-14-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(29,30)21-15-19(31-6-2)12-13-20(21)32-7-3/h8-15,28H,5-7H2,1-4H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUPOAVAQQRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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